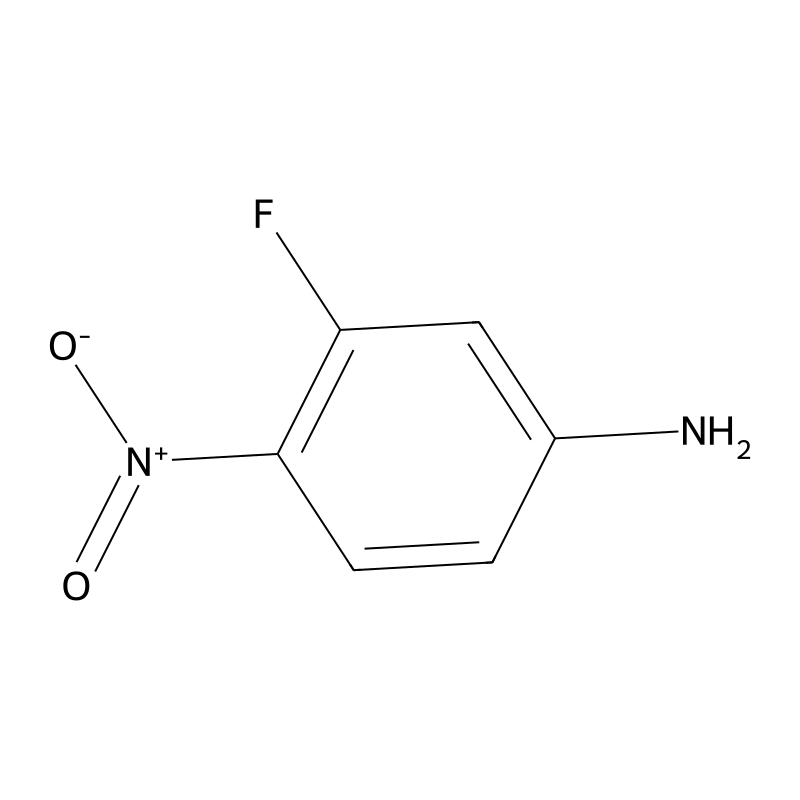

3-Fluoro-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 156.11 g/mol. It is characterized by the presence of a fluorine atom and a nitro group attached to an aniline structure, making it a member of the nitroaniline family. This compound appears as a light yellow to brown solid, with a melting point ranging from 159 °C to 163 °C, and is highly soluble in organic solvents like methanol .

Synthesis of Organic Compounds:

-Fluoro-4-nitroaniline has been employed as a building block in the synthesis of various organic compounds, including:

Heterocyclic compounds

These are organic compounds with ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 3-Fluoro-4-nitroaniline has been used to synthesize various heterocyclic compounds, including pyrimidines, which are essential components of DNA and RNA, and triazoles, which possess diverse biological activities. [Source: A. Ilangovan, R. Rajaram, & T. Ravichandran, (2014). Synthesis of Substituted Triazolo[1,5-a]pyridines and their Antimicrobial Activity. Helvetica Chimica Acta, 97(10), 1672-1681]

Dyes and pigments

3-Fluoro-4-nitroaniline has been used as a precursor in the synthesis of dyes and pigments, which are substances that impart color to materials. The specific properties of the resulting dyes and pigments can be tailored by modifying the synthesis process. [Source: Sigma-Aldrich product information on 4-Fluoro-3-nitroaniline, ]

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron filings or catalytic hydrogenation.

- Acylation: The amine group can react with acyl chlorides to form amides.

3-Fluoro-4-nitroaniline exhibits notable biological activities. It has been reported to possess antibacterial properties by inhibiting protein synthesis in bacteria, contributing to its potential use in pharmaceutical applications . Additionally, it shows some toxicity, classified under acute toxicity categories for oral and dermal exposure, indicating that it should be handled with care .

The synthesis of 3-Fluoro-4-nitroaniline typically involves multiple steps:

- Starting Material: Begin with N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide.

- Reflux Reaction: Combine the starting material with hydrochloric acid in dichloromethane and reflux for two hours.

- Workup: After cooling, dilute the mixture with ethyl acetate and add potassium carbonate.

- Purification: Separate the organic layer, wash it, dry it over sodium sulfate, and evaporate the solvent. Finally, purify through column chromatography.

This method yields high purity (up to 99%) of the target compound .

3-Fluoro-4-nitroaniline finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its antibacterial properties.

- Dyes and Pigments: Its chemical structure allows it to be used in producing dyes and pigments for textiles and other materials.

- Research: Utilized in chemical research for studying reaction mechanisms involving nitro compounds .

Interaction studies have indicated that 3-Fluoro-4-nitroaniline may interact with various biological systems due to its functional groups. Its ability to inhibit bacterial growth suggests interactions at the ribosomal level during protein synthesis. Additionally, its toxicity profile necessitates investigations into its environmental impact and bioaccumulation potential .

Similar Compounds- 4-Fluoro-3-nitroaniline

- 3-Nitroaniline

- 4-Nitroaniline

- 2-Fluoroaniline

- 3-Amino-4-fluoronitrobenzene

Comparison TableCompound Molecular Formula Unique Features 3-Fluoro-4-nitroaniline C6H5FN2O2 High solubility; antibacterial activity 4-Fluoro-3-nitroaniline C6H5FN2O2 Different substitution pattern 3-Nitroaniline C6H6N2O2 Lacks fluorine; lower solubility 4-Nitroaniline C6H6N2O2 Lacks fluorine; different reactivity 2-Fluoroaniline C6H6FN No nitro group; different applications 3-Amino-4-fluoronitrobenzene C6H6FN3O2 Amino group changes biological activity

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-nitroaniline | C6H5FN2O2 | High solubility; antibacterial activity |

| 4-Fluoro-3-nitroaniline | C6H5FN2O2 | Different substitution pattern |

| 3-Nitroaniline | C6H6N2O2 | Lacks fluorine; lower solubility |

| 4-Nitroaniline | C6H6N2O2 | Lacks fluorine; different reactivity |

| 2-Fluoroaniline | C6H6FN | No nitro group; different applications |

| 3-Amino-4-fluoronitrobenzene | C6H6FN3O2 | Amino group changes biological activity |

The uniqueness of 3-Fluoro-4-nitroaniline lies in its specific combination of functional groups that impart distinct physical properties and biological activities compared to similar compounds. Its high solubility and antibacterial properties make it particularly valuable in pharmaceutical applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (15.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (15.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant